An In-depth Technical Guide to the Chemical Properties of 2-Bromoethanesulfonic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Bromoethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromoethanesulfonic acid and its more commonly used sodium salt. It includes detailed experimental protocols, data presented in structured tables, and a visualization of its primary biochemical interaction.
General Information
2-Bromoethanesulfonic acid is an organosulfur compound with the chemical formula C₂H₅BrO₃S.[1] It is a strong acid that is typically handled in its more stable salt form, sodium 2-bromoethanesulfonate (B1233127).[1][2] The presence of both a sulfonic acid group and a bromine atom makes it a versatile reagent in organic synthesis.[2][3]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of 2-bromoethanesulfonic acid and its sodium salt.
Table 1: General Properties
| Property | 2-Bromoethanesulfonic Acid | Sodium 2-Bromoethanesulfonate |
| CAS Number | 26978-65-4[1] | 4263-52-9[4][5] |
| Molecular Formula | C₂H₅BrO₃S[1] | C₂H₄BrNaO₃S[4][5] |
| Molecular Weight | 189.03 g/mol [1] | 211.01 g/mol [4][5] |
| Appearance | Colorless to light yellow liquid[2][6] | White to off-white crystalline powder[1][7] |
Table 2: Physical Properties
| Property | 2-Bromoethanesulfonic Acid | Sodium 2-Bromoethanesulfonate |
| Melting Point | 42-44 °C[1] | 282-286 °C (with decomposition)[1][4] |
| Boiling Point | 192-195 °C[1] | Not available |
| Density | 2.026 ± 0.06 g/cm³ (predicted)[1] | 2.233 g/cm³ at 20 °C[8] |
| Solubility in Water | Excellent[1][2][6] | 454 g/L at 20 °C[8] |
| n-octanol/water Partition Coefficient (log P) | Not available | -3.26 (pH ~6.7, 20 °C)[8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-bromoethanesulfonic acid and its derivatives.
Infrared (IR) Spectroscopy
The IR spectrum of sodium 2-bromoethanesulfonate exhibits characteristic absorption bands corresponding to its functional groups. Strong absorptions are expected for the sulfonate group (S=O stretching) and the C-Br bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can confirm the structure of the ethyl chain and the positions of the bromine and sulfonate groups. For sodium 2-bromoethanesulfonate in D₂O, two triplets are expected in the ¹H NMR spectrum, corresponding to the two methylene (B1212753) groups. The ¹³C NMR spectrum would show two distinct signals for the two carbon atoms.
Experimental Protocols
Synthesis of Sodium 2-Bromoethanesulfonate
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Ethylene (B1197577) dibromide (1,2-dibromoethane)
-
Anhydrous sodium sulfite (B76179)
-
Water
Procedure:
-
In a 5-liter round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.
-
Heat the mixture to boiling with stirring.
-
Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution dropwise to the boiling mixture over approximately 2 hours.
-
After the addition is complete, continue to boil the mixture under reflux for an additional 2 hours.
-
Reconfigure the condenser for distillation and distill off the ethanol and unreacted ethylene dibromide.
-
Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a water bath.
-
Extract the resulting solid residue with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.
-
Cool the ethanol solution to crystallize the product. The mother liquor can be used for a second extraction of the residue.
-
The product can be further purified by recrystallization from 95% ethanol and dried in an oven at 110 °C.
Yield: 165–190 g (78–90% of the theoretical amount).
Reaction: Synthesis of Taurine (B1682933)
This protocol demonstrates a common use of sodium 2-bromoethanesulfonate in the synthesis of taurine.
Materials:
-
Sodium 2-bromoethanesulfonate
-
Concentrated aqueous ammonia (B1221849) (sp. gr. 0.9)
-
95% Ethanol
-
Activated charcoal (e.g., Norite)
-
Water
Procedure:
-
Dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 L of concentrated aqueous ammonia.
-
Allow the solution to stand at room temperature for five to seven days.
-
Evaporate the solution to dryness, using a steam bath for the final removal of water.
-
Dissolve the residue in a minimum amount of hot water (approximately 500 mL). If the solution is colored, add 5 g of activated charcoal, heat, and filter.
-
Concentrate the colorless solution to 65–70 mL.
-
Add 250 mL of 95% ethanol to induce crystallization.
-
Collect the crude taurine by filtration.
-
Recrystallize the crude product by dissolving it in 100 mL of hot water and adding enough 95% ethanol (approximately 500 mL) to reach a final ethanol concentration of 80%.
-
Collect the purified taurine by filtration and air dry.
Biological Activity and Mechanism of Action
2-Bromoethanesulfonate (BES) is widely used in microbiology as a selective inhibitor of methanogenesis. It acts as a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), a key cofactor in the final step of methane (B114726) formation in methanogenic archaea. BES competitively inhibits the enzyme methyl-coenzyme M reductase, which catalyzes the reduction of the methyl group of methyl-coenzyme M to methane. This inhibition blocks the methanogenic pathway, leading to an accumulation of hydrogen gas in in vitro fermentation studies.
The following diagram illustrates the inhibitory effect of 2-bromoethanesulfonate on the methanogenesis pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. 1 [science.widener.edu]
- 8. m.youtube.com [m.youtube.com]
